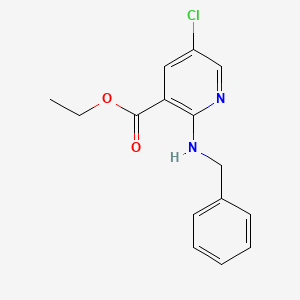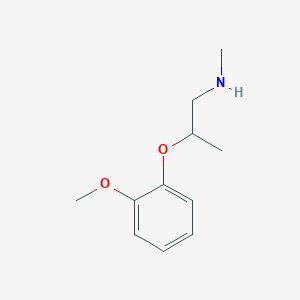
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Descripción general
Descripción
4-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as CMT-3, is a synthetic compound with a wide range of scientific applications. CMT-3 is a derivative of the benzothiazole family of compounds and is used in many areas of research, including biochemical and physiological studies. CMT-3 is a versatile compound that has a number of advantages and limitations when used in laboratory experiments.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a versatile compound that has a number of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of benzothiazole derivatives, as a ligand for the preparation of coordination complexes, and as a catalyst in organic reactions. 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has also been used in the synthesis of new benzothiazole derivatives, as well as in the synthesis of other compounds.
Mecanismo De Acción
Target of Action
The primary target of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is the Amine oxidase [flavin-containing] A (Homo sapiens) . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system and peripheral tissues.
Biochemical Pathways
The compound’s interaction with amine oxidase suggests it may affect the biochemical pathways involving biogenic amines. These amines, including neurotransmitters like dopamine and serotonin, have many roles in the body, from brain function to immune response. Changes in their metabolism could therefore have wide-ranging effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with amine oxidase and the subsequent changes in biogenic amine metabolism. This could potentially lead to alterations in neurological function, immune response, and other physiological processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is its high solubility in water, which makes it easy to use in a variety of experiments. In addition, 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is relatively stable and can be stored for long periods of time without degradation. However, 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are many possible future directions for research into 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. One of the most promising areas of research is the study of its effects on various biochemical and physiological processes. Additionally, further research into the structure-activity relationships of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the synthesis of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine could lead to the development of more efficient and cost-effective methods of production.
Propiedades
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-2-1-3-11-12(10)16-13(19-11)15-4-5-17-6-8-18-9-7-17/h1-3H,4-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPOVLRCARIUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389436.png)
![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)
![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)
![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)
![N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine](/img/structure/B1389440.png)
![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)

![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)
![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)